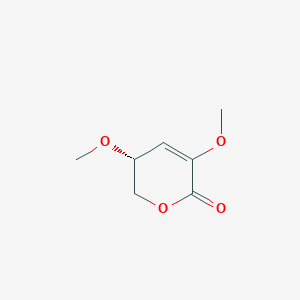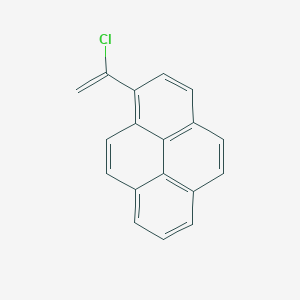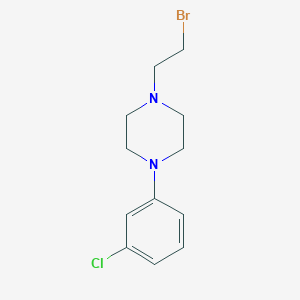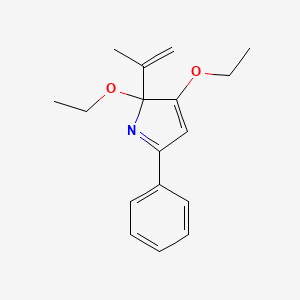![molecular formula C18H13ClN2S B15163628 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline CAS No. 194411-80-8](/img/structure/B15163628.png)
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline typically involves the condensation of 6-chloroquinoline-2-carbaldehyde with 3-methyl-2-aminobenzothiazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and dyes.
作用機序
The mechanism of action of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage to cancer cells and inhibiting their proliferation .
類似化合物との比較
Similar Compounds
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline: shares structural similarities with other benzothiazole and quinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the quinoline and benzothiazole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development .
特性
CAS番号 |
194411-80-8 |
|---|---|
分子式 |
C18H13ClN2S |
分子量 |
324.8 g/mol |
IUPAC名 |
2-[(6-chloroquinolin-2-yl)methylidene]-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H13ClN2S/c1-21-16-4-2-3-5-17(16)22-18(21)11-14-8-6-12-10-13(19)7-9-15(12)20-14/h2-11H,1H3 |
InChIキー |
RSQLICLCYPJEJP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2SC1=CC3=NC4=C(C=C3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
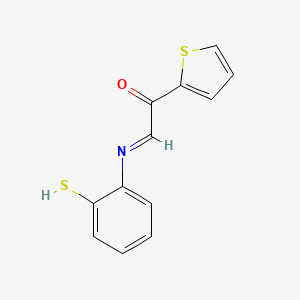
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
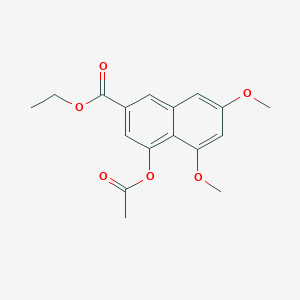
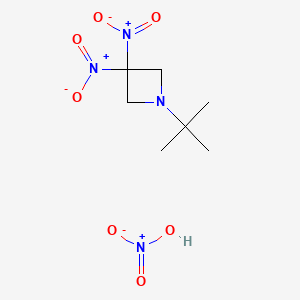
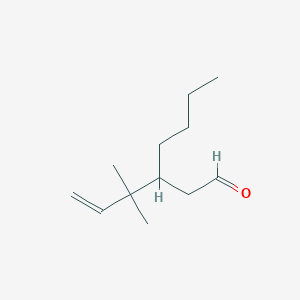
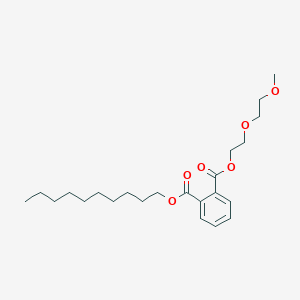
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
